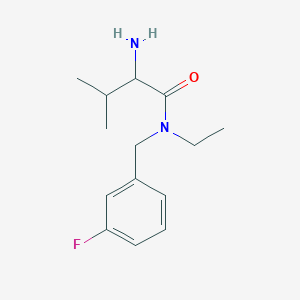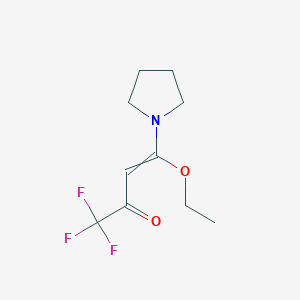
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide is a chemical compound with a specific stereochemistry, indicated by the (S) configuration This compound is characterized by the presence of an amino group, an ethyl group, a 3-fluorobenzyl group, and a 3-methylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the use of (S)-3-methylbutanoic acid as the starting material. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-ethyl-3-fluorobenzylamine in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide oxides.
Reduction: Formation of N-ethyl-N-(3-fluorobenzyl)-3-methylbutylamine.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways. The presence of the fluorobenzyl group can enhance its binding affinity to target proteins, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Safinamide: A compound with a similar structure, used as a treatment for Parkinson’s disease.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
(S)-2-Amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutanamide is unique due to its specific stereochemistry and combination of functional groups
Eigenschaften
Molekularformel |
C14H21FN2O |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChI-Schlüssel |
QKQDBBUNFJYNIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)butyramide](/img/structure/B14785309.png)

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-amine](/img/structure/B14785332.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14785345.png)





![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)



